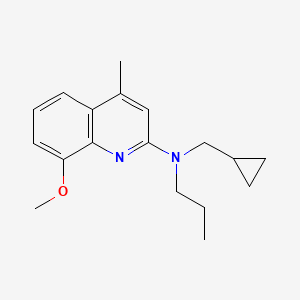![molecular formula C21H22N2O5 B5084684 ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
The mechanism of action of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory mediators, such as NF-κB and COX-2. It has also been proposed that it may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential as a neuroprotective agent in models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate in lab experiments is its high purity and stability. This makes it a reliable and consistent tool for research studies. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are several potential future directions for research on ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate. One area of interest is its potential as a fluorescent probe for imaging studies. It has been shown to have strong fluorescence properties, making it a promising tool for visualizing biological processes in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Finally, investigations into the safety and toxicity of this compound will be important for its potential use in clinical settings.
Conclusion:
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is a synthetic compound that has shown promise for its potential applications in biomedical research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a valuable tool for investigating a range of biological processes. While there are some limitations to its use, further research into this compound may lead to the development of new therapeutic applications and imaging tools.
Synthesemethoden
The synthesis of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate involves the reaction of 2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxylic acid with ethyl N-(tert-butoxycarbonyl)-beta-alanine in the presence of a coupling reagent. The resulting compound is then deprotected to yield the final product. This synthesis method has been optimized to produce high yields of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate with high purity.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, it has been investigated for its potential as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
ethyl 3-[[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole-6-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-27-20(24)10-11-22-21(25)15-6-9-17-18(13-15)28-19(23-17)12-14-4-7-16(26-2)8-5-14/h4-9,13H,3,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGZLZPGWKYTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)



![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
